molecular formula C13H8Cl2O B034978 (2,3-Dichlorophenyl)(phenyl)methanone CAS No. 19920-08-2

(2,3-Dichlorophenyl)(phenyl)methanone

Cat. No. B034978
CAS RN: 19920-08-2
M. Wt: 251.1 g/mol
InChI Key: RLUFBDIRFJGKLY-UHFFFAOYSA-N
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Description

(2,3-Dichlorophenyl)(phenyl)methanone is a chemical compound of interest in various chemical synthesis and research studies. It belongs to the family of organic compounds known as methanones.

Synthesis Analysis

  • Synthesis Method : The compound can be synthesized by the Friedel–Crafts acylation reaction. One study describes the synthesis of similar compounds, (2-chlorophenyl)(phenyl)methanones, using microwave heating, which yielded higher than conventional heating (Mahdi et al., 2011).

Molecular Structure Analysis

  • Structural Characterization : Studies on similar compounds have involved the use of NMR, IR spectroscopy, and Mass spectrometry for structural confirmation. For example, a study on a related compound used these techniques for confirming the structure and purity of the synthesized compound (Jiang Ri-shan, 2009).

Chemical Reactions and Properties

  • Reactivity and Stability : The compound's reactivity and stability can be inferred from studies on related compounds. For example, a study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone investigated its spectroscopic and chemical properties (Sivakumar et al., 2021).

Physical Properties Analysis

  • Crystal Structure : X-ray diffraction studies have been used to determine the crystal structure of related compounds, providing insights into their molecular geometry and intermolecular interactions (Lakshminarayana et al., 2018).

Scientific Research Applications

  • Synthesis of Polycyclic Aromatic Hydrocarbons : A study demonstrated the synthesis of environmentally friendly (2-hydroxyphenyl)(fused phenyl)methanones via the photo-induced rearrangement of 2'-arylisoflavones, potentially useful in creating highly conjugated polycyclic aromatic hydrocarbon derivatives (Wang et al., 2019).

  • Antimicrobial and Antioxidant Applications : Methanone derivatives, such as 3,4-dimethyl phenyl bicyclo methanones, have been synthesized and shown to possess potent antimicrobial, antioxidant, and insect antifeedant activities (Thirunarayanan, 2015).

  • Pharmaceutical Potential : Novel bioactive benzophenone derivatives have been studied for their potential in pharmaceutical applications. For example, (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone shows promise due to its crystal structure and intramolecular hydrogen bond (Zabiulla et al., 2016).

  • Anticancer Therapeutics : Some derivatives, like (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in cancer cells, highlighting their potential as anticancer agents (Magalhães et al., 2013).

  • Anti-mycobacterial Agents : Aryloxyphenyl cyclopropyl methanones have been synthesized as a new class of anti-mycobacterial agents, with some showing activity against multidrug-resistant strains (Dwivedi et al., 2005).

  • Herbicidal and Insecticidal Activities : Novel N-phenylpyrazolyl aryl methanones with various functional groups exhibit promising herbicidal and insecticidal activities (Wang et al., 2015).

  • Molecular Docking and Structural Analysis : Studies involving molecular docking and structural analysis of methanone derivatives have been conducted to explore their potential applications in various fields, including cancer research and antimicrobial activity (Lakshminarayana et al., 2018; Sivakumar et al., 2021).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2,3-dichlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUFBDIRFJGKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619149
Record name (2,3-Dichlorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dichlorophenyl)(phenyl)methanone

CAS RN

189400-20-2
Record name (2,3-Dichlorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Panja, P Maity, BC Ranu - academia.edu
The diaryl ketones are of much importance in organic synthesis as versatile intermediates and in industry for their useful properties. A mild and efficient palladium catalyzed traditional …
Number of citations: 0 www.academia.edu
S Panja, P Maity, BC Ranu - The Journal of Organic Chemistry, 2018 - ACS Publications
Diaryl ketones are of much importance in organic synthesis as versatile intermediates and in industry for their useful properties. A mild and efficient palladium-catalyzed traditional ligand…
Number of citations: 15 pubs.acs.org

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